molecular formula C6H11N3O B3417107 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-amine CAS No. 1017131-98-4

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-amine

Cat. No. B3417107
M. Wt: 141.17 g/mol
InChI Key: KENWBTPXOITUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-amine” is a derivative of 1,3,4-oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves various methods . For instance, a copper (I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines in one step has been described . This method offers several notable advantages, including ligands-free, exceptional productivity, and a high functional group tolerance .


Molecular Structure Analysis

The molecular structure of “3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-amine” can be determined by various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule and their environment .


Chemical Reactions Analysis

The chemical reactions involving “3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-amine” can be analyzed using various techniques. For example, the reaction of oxadiazoles with acid chlorides derivatives has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-amine” can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry .

properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-8-9-6(10-5)3-2-4-7/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENWBTPXOITUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-amine

CAS RN

1017131-98-4
Record name 3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-amine
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